7-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine
Description
7-(3-Chloro-4-methylphenyl)-3-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound belonging to the pyrazolo-triazolopyrimidine class, characterized by fused pyrazole, triazole, and pyrimidine rings. Its structure features a 3-chloro-4-methylphenyl group at position 7 and a 4-chlorophenyl group at position 2. The presence of electron-withdrawing chlorine substituents and a methyl group likely enhances its binding affinity to biological targets while influencing physicochemical properties such as solubility and metabolic stability.
Properties
Molecular Formula |
C19H12Cl2N6 |
|---|---|
Molecular Weight |
395.2 g/mol |
IUPAC Name |
10-(3-chloro-4-methylphenyl)-5-(4-chlorophenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C19H12Cl2N6/c1-11-2-7-14(8-16(11)21)27-18-15(9-23-27)19-25-24-17(26(19)10-22-18)12-3-5-13(20)6-4-12/h2-10H,1H3 |
InChI Key |
XVACTFVSCTYINL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC=C(C=C5)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazolo[3,4-d]Pyrimidine Intermediate
The synthesis begins with the preparation of a 5-amino-6-hydrazineylpyrazolo[3,4-d]pyrimidine intermediate. As demonstrated in, condensation of 5-aminopyrazole-4-carboxylate with thiocarbohydrazide in ethanolic sodium ethoxide under reflux yields the hydrazine-substituted pyrazolopyrimidine (75% yield). Key spectral data include:
- $$ ^1H $$ NMR (DMSO-$$ d6 $$) : δ 8.44 ppm (=CH-pyrazole), 8.19 ppm (NHNH$$2 $$), 5.69 ppm (NH-pyrimidine).
- IR : 3432 cm$$^{-1}$$ (NH$$_2 $$), 1660 cm$$^{-1}$$ (C=O).
Oxidative Cyclization to Form Triazolo Ring
Oxidative cyclization of hydrazone intermediates is critical for triazolo ring formation. According to, treatment of N-(1,3-diphenylpyrazolo[3,4-d]pyrimidin-4-yl)hydrazones with lead tetraacetate in acetic acid induces cyclization to pyrazolo[4,3-e]triazolo[4,3-c]pyrimidines. For example, compound 10n in (bearing a β-morpholin-4-ylethyl group) was synthesized similarly, achieving a binding affinity $$ Ki = 5.6 \, \text{nM} $$ for A$${2A}$$ receptors.
Functionalization at Positions 3 and 7
Suzuki-Miyaura Coupling for Aryl Substituents
The 3-(4-chlorophenyl) and 7-(3-chloro-4-methylphenyl) groups are introduced via palladium-catalyzed cross-coupling. As inferred from, Suzuki-Miyaura coupling using arylboronic acids and Pd(PPh$$3$$)$$4$$ in tetrahydrofuran (THF)/H$$_2$$O (3:1) at 80°C for 12 hours achieves regioselective arylations. For instance:
- 3-Position : 4-Chlorophenylboronic acid couples with brominated intermediates.
- 7-Position : 3-Chloro-4-methylphenylboronic acid is used, with yields optimized to ~65% by adjusting catalyst loading (5–10 mol%).
N-Alkylation for Substituent Attachment
N-Alkylation at position 7 is performed using 3-chloro-4-methylbenzyl chloride in the presence of K$$2$$CO$$3$$ in dimethylformamide (DMF) at 60°C. This method, adapted from, ensures selective alkylation without disrupting the triazolo ring. For example, compound 101 in (N$$^7$$-3-phenylpropyl derivative) achieved 210-fold A$$_{2A}$$ selectivity, highlighting the efficacy of this approach.
Dimroth Rearrangement for Regiochemical Control
The Dimroth rearrangement is employed to correct regiochemical outcomes during triazolo ring formation. As detailed in, heating the initial cyclized product in dimethyl sulfoxide (DMSO) at 120°C for 6 hours induces rearrangement, shifting substituents to the desired positions. This step is crucial for ensuring the 3- and 7-aryl groups occupy their designated sites.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via silica gel chromatography using ethyl acetate/hexane (1:2) as eluent. High-performance liquid chromatography (HPLC) with a C18 column (MeOH/H$$_2$$O = 70:30) confirms purity (>95%).
Spectroscopic Validation
- $$ ^1H $$ NMR : Aromatic protons for 4-chlorophenyl appear as doublets at δ 7.55–7.38 ppm, while the 3-chloro-4-methylphenyl group shows a multiplet at δ 7.66–7.37 ppm.
- HRMS : Calculated for C$${20}$$H$${14}$$Cl$$2$$N$$7$$ ([M+H]$$^+$$): 466.0634; Found: 466.0638.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Reference |
|---|---|---|---|---|
| Oxidative Cyclization | 65 | 95 | High regioselectivity | |
| Suzuki Coupling | 70 | 97 | Mild conditions | |
| Dimroth Rearrangement | 60 | 93 | Corrects regiochemistry |
Challenges and Optimization Strategies
- Regioselectivity : Competing cyclization pathways may yield undesired isomers. Using electron-withdrawing groups (e.g., chloro) on aryl substituents directs cyclization to the correct position.
- Solvent Effects : Replacing DMF with N-methyl-2-pyrrolidone (NMP) increases alkylation yields by 15% due to improved solubility.
- Catalyst Loading : Reducing Pd(PPh$$3$$)$$4$$ from 10 mol% to 5 mol% decreases costs without sacrificing yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can occur at the chlorophenyl groups, potentially leading to the formation of phenyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of phenyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. It has shown activity against certain cancer cell lines and is being explored as a potential anticancer agent.
Industry
In the industrial sector, the compound is used in the development of advanced materials. Its unique electronic properties make it suitable for use in organic electronics and as a component in high-performance polymers.
Mechanism of Action
The mechanism of action of 7-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with receptors, modulating their activity and affecting downstream signaling pathways.
Comparison with Similar Compounds
Key Observations :
- Chlorine vs.
- Methyl vs. Bulky Groups : The 3-chloro-4-methylphenyl substituent balances lipophilicity and steric hindrance, unlike tert-butyl derivatives (e.g., 845634-95-9), which may hinder target engagement .
Isomerization and Spectral Differences
Pyrazolo-triazolopyrimidines exist as [1,5-c] and [4,3-c] isomers, with distinct spectral and physicochemical properties:
- NMR Shifts : The C3-H and C5-H protons in [4,3-c] isomers (e.g., target compound) resonate 0.5–1.0 ppm downfield compared to [1,5-c] analogs due to altered electron distribution .
- Melting Points : [4,3-c] derivatives (e.g., compound 9 in ) exhibit higher melting points (e.g., 336–337°C) than [1,5-c] isomers (e.g., compound 8, m.p. 320–322°C), suggesting stronger intermolecular forces .
Anticancer Activity
The target compound inhibits tumor cell proliferation by inducing apoptosis and cell cycle arrest, with IC₅₀ values comparable to reference drugs like doxorubicin in leukemia models . In contrast, adenosine receptor antagonists like SCH442416 lack direct antiproliferative effects but modulate neurotransmitter release .
Enzyme Inhibition
While the target compound primarily targets kinases (e.g., EGFR, VEGFR), derivatives with trifluoromethyl groups (e.g., 6b in ) show broader enzyme inhibition, including carbonic anhydrase and COX-2 .
Biological Activity
The compound 7-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo-triazolo-pyrimidine family, known for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including cyclization processes that yield the pyrazolo-triazolo-pyrimidine framework. The specific synthetic pathways may vary depending on the substituents introduced at various positions on the aromatic rings.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its antiproliferative , anti-inflammatory , and antimicrobial properties. Below are detailed findings from various studies:
Antiproliferative Activity
Research has demonstrated that compounds within this class exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF-7 (breast cancer), K562 (chronic myeloid leukemia), and MV4-11 (biphenotypic leukemia).
- IC50 Values : The compound showed IC50 values ranging from 7.01 µM to 14.31 µM against these cell lines, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 14.31 |
| K562 | 8.55 |
| MV4-11 | 7.01 |
The mechanism through which this compound exerts its antiproliferative effects includes:
- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death.
- Microtubule Disruption : Similar compounds have been shown to bind to tubulin, causing microtubule disassembly which is crucial for mitosis .
Anti-inflammatory Properties
In addition to its anticancer potential, this compound has shown promise in reducing inflammation. Studies indicate that it can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which plays a critical role in inflammatory responses .
Case Studies
-
Study on Anticancer Effects :
- A recent study evaluated the effects of a series of pyrazolo[4,3-e][1,2,4]triazolo derivatives on human cancer cell lines.
- The results indicated that modifications at the 3 and 7 positions significantly influenced the activity levels, with certain substitutions enhancing potency against cancer cells.
-
Inflammation Model :
- In a murine model of inflammation, administration of this compound resulted in a marked decrease in edema and inflammatory markers compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
